molecular formula C14H23NO3 B022154 O-Desmethyl Metoprolol CAS No. 62572-94-5

O-Desmethyl Metoprolol

Cat. No.: B022154
CAS No.: 62572-94-5
M. Wt: 253.34 g/mol
InChI Key: CUKXSBOAIJILRY-UHFFFAOYSA-N
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Description

O-Desmethyl Metoprolol is a metabolite of metoprolol, a widely used beta-adrenergic receptor blocker. This compound is formed through the metabolism of metoprolol by the cytochrome P450 isoform CYP2D6. This compound acts as a beta-1 adrenergic receptor antagonist, which makes it significant in the field of cardiovascular pharmacology .

Mechanism of Action

Target of Action

O-Demethylmetoprolol, a metabolite of metoprolol, primarily targets the beta-1-adrenergic receptors . These receptors are located in cardiac cells and play a crucial role in regulating heart rate and contractility .

Mode of Action

O-Demethylmetoprolol, similar to metoprolol, acts as an inhibitor of beta-1-adrenergic receptors . This inhibition results in decreased cardiac output due to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .

Biochemical Pathways

Metoprolol is primarily metabolized to α-hydroxymetoprolol (HM) and O-demethylmetoprolol (DM) by hepatic CYP2D6 and to a lesser extent CYP3A4 . O-Demethylmetoprolol subsequently undergoes rapid oxidation to form metoprolol acid . Other enzymes such as CYP2B6 and CYP2C9 also contribute to the metabolism of metoprolol .

Pharmacokinetics

The pharmacokinetics of O-Demethylmetoprolol involves its formation from metoprolol via the action of CYP2D6 and CYP3A4 enzymes . The rate of this metabolic process can be influenced by the individual’s CYP2D6 genotype . For instance, CYP2D6 poor metabolizers show approximately five-fold higher metoprolol exposure compared to CYP2D6 normal metabolizers .

Result of Action

The action of O-Demethylmetoprolol leads to a decrease in heart rate and contractility, which can help in conditions like hypertension and angina . Additionally, metabolomic profiling has shown that metoprolol treatment can alter gut microbiota-derived urinary metabolites .

Action Environment

The action, efficacy, and stability of O-Demethylmetoprolol can be influenced by various environmental factors. For instance, selective serotonin reuptake inhibitors (SSRIs) are known to inhibit CYP2D6 and can therefore affect the metabolism of metoprolol . Furthermore, patients with renal impairment or hepatic cirrhosis may show altered clearance of metoprolol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Metoprolol involves the demethylation of metoprolol. One common method is the use of sodium hydroxide to convert metoprolol to its corresponding phenoxide, followed by treatment with epichlorohydrin and subsequent reaction with isopropylamine . The resulting compound is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Metoprolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

O-Desmethyl Metoprolol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Desmethyl Metoprolol is unique due to its specific formation through the metabolism of metoprolol by CYP2D6. Its pharmacokinetic profile and interaction with beta-1 adrenergic receptors make it a valuable compound for studying the metabolism and action of beta-blockers .

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978153
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-94-5
Record name O-Demethylmetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62572-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethylmetoprolol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
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Record name 62572-94-5
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Record name O-DEMETHYLMETOPROLOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 g of 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane produced in Example 1 was refluxed in 50 mL of isopropylamine for 16 hrs. The amine was removed under reduced pressure, the residue dissolved in warm toluene and the toluene removed under reduced pressure. On standing the oil solidified. Yield=12.8 g (98%). After recrystallization in petroleum ether this solid had a melting point of 77°-78° C.
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10 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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